![molecular formula C7H4BrNS B1362443 3-ブロモチエノ[2,3-b]ピリジン CAS No. 28988-21-8](/img/structure/B1362443.png)

3-ブロモチエノ[2,3-b]ピリジン

概要

説明

3-Bromothieno[2,3-b]pyridine is a chemical compound with the molecular formula C7H4BrNS . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 3-Bromothieno[2,3-b]pyridine involves the use of brominated derivative in the pyridine ring as a coupling component. This allows for the synthesis of C–C (Suzuki and Sonogashira) and C–N (Buchwald–Hartwig) coupling products and a tetracyclic compound obtained by bifunctionalization of the thienopyridine system . Another method involves the C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts or boronic acids .

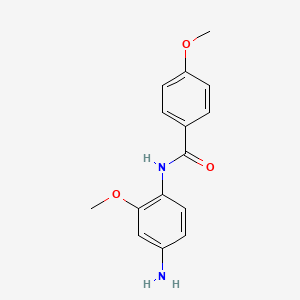

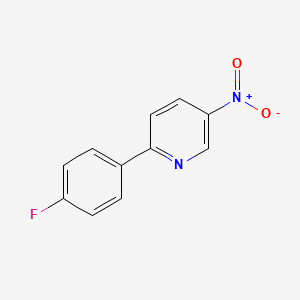

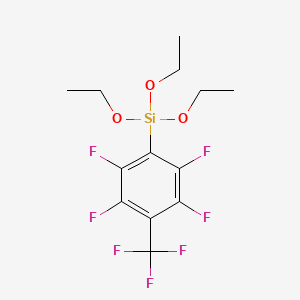

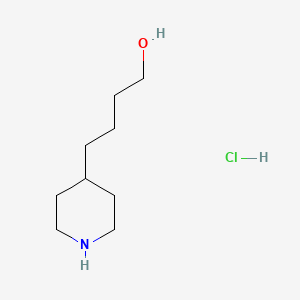

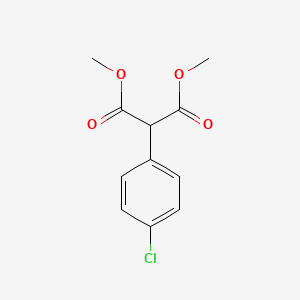

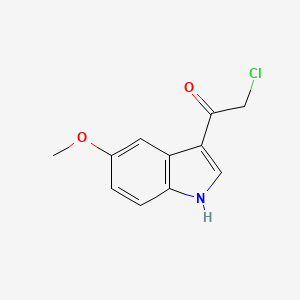

Molecular Structure Analysis

The molecular structure of 3-Bromothieno[2,3-b]pyridine is characterized by a bromine atom attached to a thieno[2,3-b]pyridine ring. The molecular weight of the compound is 214.08 g/mol . The InChI key for the compound is KAIWLFPPQNJAHO-UHFFFAOYSA-N .

Chemical Reactions Analysis

3-Bromothieno[2,3-b]pyridine has been used in various chemical reactions. For instance, it has been used in the first regioselective, mild bromination of thieno[2,3-b]pyridine. The reaction proceeds with selectivity toward the 4-position .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromothieno[2,3-b]pyridine include a molecular weight of 214.08 g/mol, a XLogP3-AA of 2.9, and a topological polar surface area of 41.1 Ų . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

科学的研究の応用

生体分子-リガンド複合体の研究

“3-ブロモチエノ[2,3-b]ピリジン”は、生体分子-リガンド複合体の研究に使用できます 。これは、生体分子とリガンドと呼ばれるより小さな分子との相互作用を含みます。リガンドは、薬物、毒素、神経伝達物質、ホルモン、または他の多くの種類の分子になる可能性があります .

自由エネルギー計算

この化合物は、自由エネルギー計算にも使用できます 。これらの計算は、創薬、タンパク質工学、酵素学など、さまざまな研究分野において不可欠です .

構造に基づく創薬

“3-ブロモチエノ[2,3-b]ピリジン”は、構造に基づく創薬に使用できます 。これは、生物学的標的の機能を調節するために使用される、低分子量薬物の設計または最適化に使用される方法です .

X線結晶複合体の精密化

この化合物は、X線結晶複合体の精密化に使用できます 。これには、X線結晶学を使用して結晶の原子および分子構造を決定することが含まれます .

チエノ[2,3-c]ピリジン誘導体GRK2阻害剤の合成

“3-ブロモチエノ[2,3-b]ピリジン”は、チエノ[2,3-c]ピリジン誘導体GRK2阻害剤の合成に使用できます 。GRK2阻害剤は、心不全の治療のための潜在的な治療薬です .

分子動力学(MD)シミュレーション

この化合物は、分子動力学(MD)シミュレーションに使用できます 。MDシミュレーションは、原子と分子の物理的な動きをコンピューターシミュレーションしたものです .

作用機序

Biochemical Pathways

Thieno[2,3-b]pyridine derivatives have been associated with a variety of pharmacological and biological activities, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . The specific pathways and downstream effects of 3-Bromothieno[2,3-b]pyridine require further investigation.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-Bromothieno[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as a kinase inhibitor, particularly targeting the GRK2 kinase . The interaction between 3-Bromothieno[2,3-b]pyridine and GRK2 involves binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This inhibition can modulate various cellular signaling pathways, making it a valuable tool in biochemical research.

Cellular Effects

The effects of 3-Bromothieno[2,3-b]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Bromothieno[2,3-b]pyridine can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . Additionally, it has been observed to impact gene expression by influencing transcription factors and other regulatory proteins. These effects can lead to changes in cellular metabolism, including alterations in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, 3-Bromothieno[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly targeting kinases such as GRK2 . The binding of 3-Bromothieno[2,3-b]pyridine to the ATP-binding site of the kinase prevents ATP from binding, thereby inhibiting the kinase’s activity. This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The effects of 3-Bromothieno[2,3-b]pyridine can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that 3-Bromothieno[2,3-b]pyridine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Bromothieno[2,3-b]pyridine can result in sustained inhibition of target enzymes and prolonged effects on cellular signaling pathways.

Dosage Effects in Animal Models

The effects of 3-Bromothieno[2,3-b]pyridine vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

3-Bromothieno[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . It can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s interaction with metabolic enzymes can result in the formation of metabolites that may have distinct biochemical properties and effects.

Transport and Distribution

The transport and distribution of 3-Bromothieno[2,3-b]pyridine within cells and tissues are critical for its biochemical activity . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 3-Bromothieno[2,3-b]pyridine can influence its efficacy and the extent of its biochemical effects.

Subcellular Localization

The subcellular localization of 3-Bromothieno[2,3-b]pyridine is essential for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 3-Bromothieno[2,3-b]pyridine within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

3-bromothieno[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIWLFPPQNJAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302648 | |

| Record name | 3-bromothieno[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28988-21-8 | |

| Record name | 28988-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromothieno[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Bromothieno[2,3-b]pyridine in the synthesis of substituted thieno[2,3-b]pyridines?

A1: 3-Bromothieno[2,3-b]pyridine serves as a crucial starting material for synthesizing various 3-substituted thieno[2,3-b]pyridines. The research demonstrates that treating 3-Bromothieno[2,3-b]pyridine with n-butyllithium in ether at -70°C facilitates halogen-metal exchange, generating a 3-lithio-thieno[2,3-b]pyridine intermediate []. This reactive intermediate can then react with a range of carbonyl compounds, leading to the formation of diverse 3-substituted thieno[2,3-b]pyridines. This synthetic strategy highlights the importance of 3-Bromothieno[2,3-b]pyridine as a versatile building block in organic synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)